molecular formula C32H22O2S3 B12598526 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione CAS No. 643768-13-2

1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione

Cat. No.: B12598526
CAS No.: 643768-13-2
M. Wt: 534.7 g/mol
InChI Key: NCVPOAULWXJSJK-UHFFFAOYSA-N
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Description

1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione is a complex organic compound with a unique structure that includes multiple phenyl and sulfanyl groups

Preparation Methods

The synthesis of 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione typically involves multi-step organic reactions. The synthetic routes often include the following steps:

    Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors to form the benzothiophene core.

    Introduction of Phenyl Groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Addition of Sulfanyl Groups: The phenylsulfanyl groups are added using thiolation reactions, often involving thiol reagents under specific conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or sulfanyl groups, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and sulfanyl groups can form specific interactions with these targets, influencing their activity and function. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione include other benzothiophene derivatives with different substituents. These compounds may share some chemical properties but differ in their specific interactions and applications. The uniqueness of this compound lies in its specific combination of phenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity.

List of Similar Compounds

  • 1,3-Diphenyl-5,6-bis(methylsulfanyl)-2H-2-benzothiophene-2,2-dione
  • 1,3-Diphenyl-5,6-bis(ethylsulfanyl)-2H-2-benzothiophene-2,2-dione
  • 1,3-Diphenyl-5,6-bis(butylsulfanyl)-2H-2-benzothiophene-2,2-dione

Properties

CAS No.

643768-13-2

Molecular Formula

C32H22O2S3

Molecular Weight

534.7 g/mol

IUPAC Name

1,3-diphenyl-5,6-bis(phenylsulfanyl)-2-benzothiophene 2,2-dioxide

InChI

InChI=1S/C32H22O2S3/c33-37(34)31(23-13-5-1-6-14-23)27-21-29(35-25-17-9-3-10-18-25)30(36-26-19-11-4-12-20-26)22-28(27)32(37)24-15-7-2-8-16-24/h1-22H

InChI Key

NCVPOAULWXJSJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(S2(=O)=O)C4=CC=CC=C4)SC5=CC=CC=C5)SC6=CC=CC=C6

Origin of Product

United States

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